

# Pegvorhyaluronidase Alfa in Combination Therapies for Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial results for **Pegvorhyaluronidase alfa** (PEGPH20) in combination with standard-of-care chemotherapies for the treatment of metastatic pancreatic ductal adenocarcinoma (PDA). The data presented is intended to offer an objective overview of the efficacy and safety of PEGPH20 combination therapies against alternative treatments, supported by detailed experimental protocols and visualizations of the underlying biological pathways.

## **Executive Summary**

**Pegvorhyaluronidase alfa** is a PEGylated recombinant human hyaluronidase designed to degrade hyaluronan (HA), a major component of the tumor microenvironment in pancreatic cancer. The accumulation of HA is believed to increase interstitial pressure within the tumor, compressing blood vessels and impeding the delivery and efficacy of cytotoxic agents. By degrading HA, PEGPH20 aims to remodel the tumor stroma, thereby improving access for combination chemotherapy.

This guide focuses on the pivotal Phase III HALO-109-301 clinical trial, which evaluated PEGPH20 in combination with nab-paclitaxel and gemcitabine (AG). For a broader perspective, a comparison with the standard FOLFIRINOX regimen and results from the SWOG S1313 trial,



which assessed PEGPH20 with a modified FOLFIRINOX (mFOLFIRINOX) regimen, are also included.

Despite a strong preclinical rationale, the HALO-109-301 trial did not meet its primary endpoint of improving overall survival.[1][2][3] Similarly, the SWOG S1313 trial was terminated early due to a detrimental effect on survival in the PEGPH20 arm. These findings have led to the discontinuation of PEGPH20 development for pancreatic cancer.

## I. Comparison of Pegvorhyaluronidase Alfa Combination Therapy vs. Placebo with Nab-Paclitaxel and Gemcitabine (HALO-109-301 Trial)

The HALO-109-301 was a Phase III, randomized, double-blind, placebo-controlled study in patients with previously untreated, hyaluronan-high metastatic pancreatic ductal adenocarcinoma.[2][3]

**Efficacy Data** 

| Outcome<br>Measure                           | PEGPH20 + Nab- Paclitaxel/Gem citabine (n=327) | Placebo + Nab-<br>Paclitaxel/Gem<br>citabine<br>(n=165) | Hazard Ratio<br>(95% CI) | P-value |
|----------------------------------------------|------------------------------------------------|---------------------------------------------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 11.2 months                                    | 11.5 months                                             | 1.00 (0.80 - 1.27)       | 0.97    |
| Median<br>Progression-Free<br>Survival (PFS) | 7.1 months                                     | 7.1 months                                              | 0.97 (0.75 - 1.26)       | -       |
| Objective<br>Response Rate<br>(ORR)          | 47%                                            | 36%                                                     | -                        | -       |
| Median Duration of Response                  | 6.1 months                                     | 7.4 months                                              | -                        | -       |



Data sourced from the HALO-109-301 clinical trial results.[1][2][3]

Safety Data (Grade ≥3 Adverse Events with ≥2% higher

incidence in the PEGPH20 arm)

| Adverse Event         | PEGPH20 + Nab-<br>Paclitaxel/Gemcitabine | Placebo + Nab-<br>Paclitaxel/Gemcitabine |
|-----------------------|------------------------------------------|------------------------------------------|
| Fatigue               | 16.0%                                    | 9.6%                                     |
| Muscle Spasms         | 6.5%                                     | 0.6%                                     |
| Hyponatremia          | 8.0%                                     | 3.8%                                     |
| Peripheral Edema      | 4.9%                                     | 1.2%                                     |
| Myalgia               | 4.3%                                     | 0.6%                                     |
| Thromboembolic Events | 6%                                       | 7%                                       |

Data sourced from the HALO-109-301 clinical trial results.[4]

## **Experimental Protocol: HALO-109-301**

- Patient Population: Patients aged 18 years or older with untreated, metastatic, hyaluronan-high PDA.[2][3] Hyaluronan-high was defined as ≥50% of tumor stromal cells staining for HA.
- Randomization: Patients were randomized in a 2:1 ratio to receive either PEGPH20 plus AG or placebo plus AG.[2][3]
- · Treatment Administration:
  - PEGPH20/Placebo: 3.0 μg/kg intravenously twice weekly for the first cycle, then weekly.
  - Nab-paclitaxel: 125 mg/m² intravenously weekly for 3 weeks of a 4-week cycle.
  - Gemcitabine: 1,000 mg/m² intravenously weekly for 3 weeks of a 4-week cycle.
- Endpoints:
  - Primary: Overall Survival (OS).[2][3]



- Secondary: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[2][3]
- Prophylaxis: All patients received enoxaparin to mitigate the risk of thromboembolic events and dexamethasone to prevent musculoskeletal events.

**Experimental Workflow: HALO-109-301** 





Click to download full resolution via product page

HALO-109-301 Trial Workflow



# II. Comparison of Pegvorhyaluronidase Alfa in Combination with mFOLFIRINOX (SWOG S1313 Trial)

The SWOG S1313 was a Phase Ib/II randomized study of modified FOLFIRINOX with or without PEGPH20 in patients with metastatic pancreatic adenocarcinoma. This trial was not restricted to patients with HA-high tumors. The trial was terminated early after a planned interim analysis showed a detrimental effect on survival in the experimental arm.[5][6][7]

**Efficacy Data** 

| Outcome<br>Measure                           | PEGPH20 +<br>mFOLFIRINOX | mFOLFIRINOX<br>Alone | Hazard Ratio<br>(95% CI) | P-value |
|----------------------------------------------|--------------------------|----------------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 7.7 months               | 14.4 months          | 2.07 (1.28 - 3.34)       | < 0.01  |
| Median<br>Progression-Free<br>Survival (PFS) | 4.3 months               | 6.2 months           | 1.74 (1.14 - 2.66)       | 0.01    |

Data sourced from the SWOG S1313 clinical trial results.[5]

### **Safety Data**

Treatment-related grade 3 to 4 toxicity was significantly higher in the PEGPH20 combination arm compared to the control arm (odds ratio, 2.7).[6]

### **Experimental Protocol: SWOG S1313**

- Patient Population: Patients with untreated metastatic pancreatic adenocarcinoma with a good performance status. Tumor HA status was not an eligibility criterion.[6][7]
- Randomization: Patients were randomized 1:1 to either the combination arm or mFOLFIRINOX alone.[7]
- Treatment Administration:



- PEGPH20: 3 μg/kg every 2 weeks.[6]
- mFOLFIRINOX: Standard modified FOLFIRINOX regimen.
- Endpoint: The primary endpoint was Overall Survival.[6][7]

## III. Standard of Care Chemotherapy Regimens for Metastatic Pancreatic Cancer

For context, this section provides a high-level comparison of the two main first-line chemotherapy regimens for patients with metastatic pancreatic cancer and good performance status.

| Regimen                      | Key Efficacy Outcomes<br>(Median OS) | Common Grade 3/4 Toxicities                                                                        |  |
|------------------------------|--------------------------------------|----------------------------------------------------------------------------------------------------|--|
| FOLFIRINOX                   | ~11.1 months                         | Neutropenia, Febrile<br>Neutropenia,<br>Thrombocytopenia, Diarrhea,<br>Fatigue, Sensory Neuropathy |  |
| Nab-paclitaxel + Gemcitabine | ~8.5 months                          | Neutropenia, Fatigue,<br>Neuropathy                                                                |  |

Efficacy and safety data are based on pivotal clinical trials and real-world studies.[2][8]

## IV. Mechanism of Action and Signaling Pathway

Pegvorhyaluronidase alfa targets the tumor microenvironment by degrading hyaluronan, a glycosaminoglycan that is a major component of the extracellular matrix in pancreatic tumors.

[9] High levels of HA are associated with increased interstitial fluid pressure, which collapses tumor blood vessels and hinders the delivery of chemotherapeutic agents.[10][11] Furthermore, HA and its fragments can interact with cell surface receptors like CD44 and RHAMM, activating downstream signaling pathways that promote tumor cell proliferation, migration, and chemoresistance.[9] By depleting intratumoral HA, PEGPH20 is hypothesized to reverse these effects, thereby sensitizing the tumor to chemotherapy. Recent studies also suggest that



pancreatic cancer cells can utilize HA as a nutrient source, indicating another potential mechanism by which HA supports tumor growth.[4][10][11]





Click to download full resolution via product page

Hyaluronan Signaling in Pancreatic Cancer and the Mechanism of Action of **Pegvorhyaluronidase alfa**.

## V. Conclusion

The clinical development of **Pegvorhyaluronidase alfa** in combination with chemotherapy for metastatic pancreatic cancer did not demonstrate a survival benefit in Phase III clinical trials. The HALO-109-301 trial showed no improvement in overall or progression-free survival when PEGPH20 was added to nab-paclitaxel and gemcitabine in patients with HA-high tumors. Furthermore, the SWOG S1313 trial indicated a detrimental effect on survival when PEGPH20 was combined with mFOLFIRINOX in an unselected patient population. While the preclinical rationale for targeting the hyaluronan-rich tumor microenvironment was strong, these clinical trial results underscore the complexity of stromal-targeting therapies in pancreatic cancer. Further research is needed to understand the intricate interactions within the tumor microenvironment to develop more effective therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Clinical Outcomes and Safety of Patients Treated with NAb-Paclitaxel Plus Gemcitabine in Metastatic Pancreatic Cancer: The NAPA Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 3. Efficacy and Safety of Modified Nab-Paclitaxel Plus Gemcitabine Chemotherapy for Metastatic Pancreatic Cancer | MedPath [trial.medpath.com]
- 4. Hyaluronic acid fuels pancreatic cancer cell growth | eLife [elifesciences.org]
- 5. Phase IB/II Randomized Study of FOLFIRINOX Plus Pegylated Recombinant Human Hyaluronidase Versus FOLFIRINOX Alone in Patients With Metastatic Pancreatic Adenocarcinoma: SWOG S1313 - PMC [pmc.ncbi.nlm.nih.gov]



- 6. Phase IB/II Randomized Study of FOLFIRINOX Plus Pegylated Recombinant Human Hyaluronidase Versus FOLFIRINOX Alone in Patients With Metastatic Pancreatic Adenocarcinoma: SWOG S1313 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer NCI [cancer.gov]
- 9. Role of hyaluronan in pancreatic cancer biology and therapy: Once again in the spotlight PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancreatic cancer cells feed off hyaluronic acid ecancer [ecancer.org]
- 11. Study Examines Role of Hyaluronic Acid in Pancreatic Cancer Growth The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Pegvorhyaluronidase Alfa in Combination Therapies for Pancreatic Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15189429#clinical-trial-results-of-pegvorhyaluronidase-alfa-in-combination-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com